molecular formula C10H12N2O B112458 1-(3-Aminophenyl)pyrrolidin-2-one CAS No. 31992-43-5

1-(3-Aminophenyl)pyrrolidin-2-one

Cat. No. B112458
CAS RN: 31992-43-5
M. Wt: 176.21 g/mol
InChI Key: ZQGGRBIDRBYUJS-UHFFFAOYSA-N
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Description

“1-(3-Aminophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da . It is a useful research chemical .


Synthesis Analysis

A selective synthesis of pyrrolidin-2-ones, which includes “1-(3-Aminophenyl)pyrrolidin-2-one”, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to an aminophenyl group .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones, including “1-(3-Aminophenyl)pyrrolidin-2-one”, involves a cascade of reactions starting from N-substituted piperidines . The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

“1-(3-Aminophenyl)pyrrolidin-2-one” is a solid compound . It has a molecular formula of C10H12N2O, an average mass of 176.215 Da, and a monoisotopic mass of 176.094955 Da .

Scientific Research Applications

  • Organic Synthesis Applications :

    • Pyrrolin-2-ones and 2-pyrrolidinones, closely related to 1-(3-Aminophenyl)pyrrolidin-2-one, are significant in organic synthesis. They are often found in biologically active natural products. Their ability to react as acceptors in conjugate addition reactions makes them valuable in synthesizing reactive 3-pyrrolin-2-ones and potentially bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).
  • Derivative Synthesis and Biological Activity :

    • The synthesis of various derivatives of pyrrolidin-2-ones, including those with hydroxypropyl and furyl-2-carbonyl groups, is significant in pharmacy. The introduction of different substituents into the nucleus of these compounds is vital for creating new medicinal molecules with improved biological activity. The synthesized compounds were characterized using techniques like 1H NMR spectroscopy and IR spectrometry (Rubtsova et al., 2020).
  • Potential in Peptide Analogs :

    • Pyrrolidine-2,4-diones, analogues of amino acids, have been used in the synthesis of N-acylated, O-alkylated pyrrolin-2-ones. These dipeptide analogs exhibit an extended conformation, which can have implications in medicinal chemistry (Hosseini et al., 2006).
  • Structural and Quantum Mechanical Studies :

    • Studies on pyrroles and their analogs, like 1-(2-aminophenyl) pyrrole, have provided insights into their structural and quantum mechanical properties. This includes X-Ray diffraction, various spectroscopic methods, and density functional theory results (Srikanth et al., 2020).
  • Synthesis of Bioactive Compounds :

    • Pyrrolidin-2-one derivatives, synthesized through the reductive cyclization of relevant esters, serve as pharmacophoric fragments for various biologically active compounds. This synthesis process is crucial for developing new medications (Kulig et al., 2010).
  • Anti-Cancer and Anti-Inflammatory Activities :

    • Some pyrrolidin-2-one derivatives have shown anti-cancer, anti-inflammatory, and antioxidant properties. For instance, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol demonstrated significant anti-inflammatory and anticancer activities (Zulfiqar et al., 2021).

properties

IUPAC Name

1-(3-aminophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGGRBIDRBYUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350593
Record name 1-(3-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)pyrrolidin-2-one

CAS RN

31992-43-5
Record name 1-(3-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminophenyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1-(3-nitrophenyl)pyrrolidin-2-one (3.0 g, 15 mmol) in ethanol (50 ml) was heated until complete solution was obtained. The solution was cooled to ambient temperature then treated with 10% palladium on charcoal (150 mg) and hydrogenated at 50 psi until hydrogen uptake ceased (ca. 2 hours). The mixture was filtered through a glass microfibre filter paper (Whatman GF/A) and evaporated to dryness to give 1-(3-aminophenyl)pyrrolidin-2-one as a pale green oil (2.6 g, 100%) which was used without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two

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